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Abstract
Phenazine ethosulfate (PES) is a synthetic, water-soluble phenazine dye widely employed as

an artificial electron carrier in a multitude of biochemical and physiological studies. Its core

function lies in its ability to act as a redox mediator, facilitating the transfer of electrons between

biological molecules and other components of a system, such as indicator dyes or electrodes.

This technical guide provides an in-depth exploration of the mechanism of action of PES as an

electron carrier, with a focus on its application in dehydrogenase assays. Detailed experimental

protocols, quantitative data on its electrochemical properties and kinetic parameters, and visual

representations of the underlying pathways are presented to serve as a comprehensive

resource for researchers in the fields of biochemistry, cell biology, and drug development.

Core Mechanism of Action: A Proton-Coupled
Electron Shuttle
Phenazine ethosulfate, like other phenazine derivatives, functions as a redox-active

compound that can accept and donate electrons. The fundamental mechanism of its action as
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an electron carrier involves a reversible, two-electron, two-proton reduction-oxidation (redox)

cycle.[1]

The core of the PES molecule is the phenazine ring system, a nitrogen-containing heterocycle.

This ring system can undergo a concerted two-electron, two-proton reduction, converting the

oxidized, cationic form of PES (PES⁺) into its reduced, neutral form (PESH₂). This process is

often coupled to the oxidation of a reduced biological substrate, such as NADH or FADH₂,

which are cofactors for many dehydrogenase enzymes.

The reduced PESH₂ can then be re-oxidized by donating its electrons to a suitable acceptor. In

many experimental settings, this acceptor is a tetrazolium salt, such as 2,3,5-

triphenyltetrazolium chloride (TTC) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), which upon reduction, forms a colored formazan product that can be quantified

spectrophotometrically. Alternatively, in electrochemical applications like biosensors, the

reduced PES can be re-oxidized at an electrode surface, generating a measurable electrical

current.[2]

The redox reaction of phenazine mediators is considered to be a proton-coupled electron

transfer mechanism.[1] This characteristic is crucial for its function in biological systems, where

many redox reactions are pH-dependent.

Quantitative Data
Electrochemical Properties
The efficiency of an electron carrier is intrinsically linked to its redox potential. A suitable redox

potential allows for the efficient acceptance of electrons from the biological donor and

subsequent donation to the acceptor. While the standard redox potential of free phenazine
ethosulfate at pH 7 is not readily available in the reviewed literature, the midpoint potentials of

various phenazine derivatives have been reported. These values are influenced by pH and the

specific chemical modifications of the phenazine core. For instance, the midpoint potentials of

several phenazine derivatives measured in BG11 media at pH 8.5 range from -0.120 V to

-0.252 V vs. the Standard Hydrogen Electrode (SHE). It is important to note that these values

are negatively shifted by approximately 90 mV compared to values obtained near pH 7.
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Phenazine Derivative
Midpoint Potential (Em) at pH 8.5 (V vs.
SHE)

Phenazine (PHZ) -0.252

1-Hydroxyphenazine (1-OHP) -0.205

Phenazine-1-carboxylic acid (PCA) -0.175

Pyocyanin (PYO) -0.120

Data adapted from a study on phenazine mediators in photosynthetic bioelectrochemical

systems.

In the context of modified electrodes, the oxidation and reduction potentials of an amine-

reactive PES derivative conjugated to a thrombin-binding aptamer have been determined to be

-0.19 V and -0.20 V, respectively.

Kinetic Parameters
The interaction of PES with dehydrogenases can be characterized by Michaelis-Menten

kinetics. However, specific Km and Vmax values for the interaction of PES with common

dehydrogenases are not extensively reported in the literature. The available data often pertains

to the natural substrates of these enzymes.

For context, the kinetic parameters for lactate dehydrogenase (LDH) and succinate

dehydrogenase (SDH) with their natural substrates are provided below. It is important to note

that when PES is used as an artificial electron acceptor, the kinetic parameters will be different

and would need to be determined experimentally for the specific conditions of the assay.
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Enzyme Substrate Km Vmax

Lactate

Dehydrogenase

(human breast tissue)

Pyruvate Not specified Higher in tumor tissue

Lactate

Dehydrogenase

(human breast tissue)

Lactate Lower in normal tissue Not specified

Succinate

Dehydrogenase

(submitochondrial

particles)

Succinate 410 ± 55 µM Not specified

This table provides contextual kinetic data for dehydrogenases with their natural substrates.

The kinetic parameters for PES as a substrate are not readily available in the reviewed

literature.

Experimental Protocols
Lactate Dehydrogenase (LDH) Activity Assay
This protocol describes a colorimetric assay for LDH activity using PES (or its analog,

phenazine methosulfate - PMS) as an intermediate electron carrier and a tetrazolium salt (INT)

as the final electron acceptor.

Materials:

200 mM Tris buffer, pH 8.0

50 mM Lithium Lactate solution

NAD⁺ solution (e.g., 8.6 mg/2.3 mL water)

Phenazine Ethosulfate (PES) or Phenazine Methosulfate (PMS) stock solution (e.g., 0.9

mg/100 µL water)

Iodonitrotetrazolium chloride (INT) solution (e.g., 3.3 mg/100 µL DMSO)
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Cell lysate or purified LDH enzyme

96-well microplate

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Preparation of NAD/PES/INT Solution: Shortly before use, prepare the working solution by

mixing the NAD⁺, PES (or PMS), and INT solutions. For example, mix 2.3 mL of NAD⁺

solution, 100 µL of PES/PMS stock, and 100 µL of INT solution. This solution is light-

sensitive and should be kept in the dark.

Assay Setup: In a 96-well plate, add the following to each well:

Reagent mix (containing Tris buffer and lithium lactate)

50 µL of the NAD/PES/INT solution

Initiate Reaction: Add 50 µL of the cell lysate or purified enzyme solution to each well to start

the reaction. Include appropriate controls (e.g., blank with no enzyme, positive control with

known LDH activity).

Incubation: Incubate the plate at room temperature for a defined period (e.g., 5-30 minutes),

protected from light. The incubation time may need to be optimized based on the enzyme

activity.

Measurement: Measure the absorbance of the formed formazan at 490 nm using a

microplate reader. The assay can be performed as an endpoint measurement or in a kinetic

mode.

Succinate Dehydrogenase (SDH) Activity Assay
This protocol outlines a colorimetric assay for SDH activity, a key enzyme of the mitochondrial

electron transport chain, using an artificial electron acceptor. While many commercial kits are

available, the general principle involves the reduction of a tetrazolium salt mediated by an

electron carrier.
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Materials:

SDH Assay Buffer (e.g., containing phosphate buffer, pH 7.4)

Succinate solution (substrate)

Electron Acceptor Solution (e.g., a tetrazolium salt like MTT or INT)

Phenazine Ethosulfate (PES) solution

Mitochondrial preparation or tissue homogenate

96-well microplate

Microplate reader

Procedure:

Sample Preparation: Prepare mitochondrial fractions or tissue homogenates in ice-cold

assay buffer.

Reaction Mix Preparation: Prepare a reaction mixture containing the assay buffer, succinate

solution, and the tetrazolium salt solution.

Assay Setup: Add the sample (mitochondrial preparation or homogenate) to the wells of a

96-well plate.

Initiate Reaction: Add the reaction mix to each well and then add the PES solution to initiate

the electron transfer.

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., acidified isopropanol or

DMSO) must be added to dissolve the formazan crystals.

Measurement: Read the absorbance at the appropriate wavelength for the chosen

tetrazolium salt (e.g., 570 nm for MTT formazan).
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Signaling Pathways and Experimental Workflows
Electron Transfer Pathway in a Dehydrogenase Assay
The following diagram illustrates the flow of electrons from a substrate, through a NAD⁺-

dependent dehydrogenase, to PES, and finally to a tetrazolium salt, resulting in a colored

product.

Substrate (e.g., Lactate)

Dehydrogenase (e.g., LDH)

Product (e.g., Pyruvate)

NAD+ NADH + H+ PES (oxidized)2e- PESH₂ (reduced) Tetrazolium Salt (e.g., INT)2e- Formazan (colored)

Click to download full resolution via product page

Caption: Electron flow from substrate to formazan via a dehydrogenase and PES.

Experimental Workflow for a Cell-Based Dehydrogenase
Assay
This diagram outlines the key steps in a typical cell-based assay to measure dehydrogenase

activity as an indicator of cell viability, using PES and a tetrazolium salt.
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Seed cells in a 96-well plate

Treat cells with test compounds

Incubate for a defined period

Add assay reagent containing
Substrate, NAD+, PES, and Tetrazolium Salt

Incubate to allow formazan formation

Add stop solution (optional)

Measure absorbance with a microplate reader

Data analysis

Click to download full resolution via product page

Caption: Workflow for a cell-based dehydrogenase assay using PES.

PES-Mediated Electron Transfer to an Electrode
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In biosensor applications, PES can shuttle electrons from a biological recognition element (e.g.,

an enzyme) to an electrode surface, generating a current that is proportional to the analyte

concentration.

Analyte (e.g., Glucose)

Enzyme (oxidized)
(e.g., Glucose Dehydrogenase)

Enzyme (reduced)

PES (oxidized)

e-

PESH₂ (reduced)

Electrode

e-

Measurable Current

Click to download full resolution via product page

Caption: PES-mediated electron transfer in a biosensor.
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Conclusion
Phenazine ethosulfate is a versatile and effective electron carrier that plays a crucial role in a

variety of biochemical assays and electrochemical biosensors. Its ability to undergo reversible

proton-coupled electron transfer allows it to efficiently shuttle electrons from reduced biological

molecules, such as NADH and FADH₂, to artificial electron acceptors. This technical guide has

provided a detailed overview of the mechanism of action of PES, along with quantitative data,

experimental protocols, and visual diagrams to aid researchers in its application. A thorough

understanding of its properties and the experimental parameters that influence its function is

essential for obtaining reliable and reproducible results in the laboratory. Further research to

precisely determine the kinetic constants of PES with a wider range of dehydrogenases would

be beneficial for the continued optimization of assays that rely on this important redox mediator.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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